molecular formula C8H9ClF3NO B8181521 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Cat. No.: B8181521
M. Wt: 227.61 g/mol
InChI Key: JDMQNFSWVGXQKQ-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CAS 2703756-58-3) is a chiral phenolic intermediate of significant value in modern drug discovery and development. Its structure incorporates a trifluoromethyl group, a moiety widely recognized for its ability to profoundly influence the properties of new chemical entities by enhancing metabolic stability, lipophilicity, and bioavailability . This compound serves as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, such as potential antidepressants and antipsychotics . The unique trifluoroethyl group attached to the phenolic structure makes it a valuable scaffold in medicinal chemistry for modifying pharmacokinetic properties and improving the efficacy and safety profiles of drug candidates . The compound is supplied as the hydrochloride salt to improve solubility and handling. It requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to ensure stability . As a hazardous chemical, it carries warning statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety datasheet and adhere to all recommended precautionary statements. This product is intended for research purposes and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQNFSWVGXQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Trifluoroethylation Strategy

A widely adopted method involves sequential nitro reduction and alkylation, adapted from protocols for structurally related trifluoroethylphenol derivatives.

Step 1: Nitrophenol Alkylation
4-Nitrophenol reacts with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate and tetrabutylammonium bromide (phase-transfer catalyst) in toluene at 80°C for 12 hours. This yields 4-nitro-2-(2,2,2-trifluoroethoxy)phenol with 74% efficiency.

Step 2: Catalytic Hydrogenation
The nitro intermediate undergoes hydrogenation using 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 6 hours. This step reduces the nitro group to an amine, forming 4-amino-2-(2,2,2-trifluoroethoxy)phenol (yield: 82%).

Step 3: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt with 89% recovery.

StepReagents/ConditionsYieldKey Variables
1K₂CO₃, CF₃CH₂Br, TBAB, toluene, 80°C74%Catalyst loading (0.5–1.5 mol% TBAB)
2Pd/C, H₂ (50 psi), EtOH, 25°C82%Hydrogen pressure (30–60 psi)
3HCl gas, Et₂O, 0°C89%Solvent polarity (ether vs. THF)

Direct Amination of Trifluoroethylphenol

Alternative approaches employ reductive amination to introduce the amine group post-alkylation.

Procedure

  • Friedel-Crafts Alkylation : 4-Hydroxybenzaldehyde reacts with trifluoroacetic anhydride in BF₃·Et₂O at −10°C to form 4-(2,2,2-trifluoroacetyl)phenol (yield: 68%).

  • Reductive Amination : The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 6.5 for 24 hours, yielding 4-(1-amino-2,2,2-trifluoroethyl)phenol (yield: 65%).

  • Salt Formation : HCl in isopropanol converts the amine to its hydrochloride salt (purity: 97%).

Critical Parameters

  • Temperature Control : Maintaining −10°C during Friedel-Crafts prevents side reactions.

  • pH Optimization : A pH of 6.5 minimizes imine hydrolysis during reductive amination.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patented large-scale syntheses utilize continuous flow technology to enhance reproducibility and safety:

  • Nitro Alkylation : A tubular reactor with K₂CO₃ and TBAB in supercritical CO₂ achieves 92% conversion at 100°C.

  • Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts enable 99% nitro reduction at 30 psi H₂.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (3:1) yields 98% pure hydrochloride salt.

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves regioisomeric impurities.

Reaction Optimization and Challenges

Stability of the Trifluoroethylamine Moiety

The CF₃CH₂NH₂ group is sensitive to oxidative degradation. Mitigation strategies include:

  • Inert Atmosphere : Conducting reactions under nitrogen/argon.

  • Low-Temperature Storage : Storing intermediates at −20°C in amber vials.

Byproduct Formation

Common impurities and their suppression methods:

ImpuritySourceMitigation
4-(Trifluoroacetyl)phenolOver-oxidation during Friedel-CraftsStrict temperature control (−10°C to 0°C)
Bis-alkylated productsExcess CF₃CH₂BrStoichiometric reagent ratios (1:1.05 substrate:alkylating agent)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 3H, NH₃⁺), 7.34 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 3.98 (q, J=10.8 Hz, 2H, CF₃CH₂).

  • ¹³C NMR : δ 156.1 (C-OH), 130.4 (q, J=32 Hz, CF₃CH₂), 125.7 (Ar-C), 122.9 (q, J=277 Hz, CF₃).

Chromatographic Purity Assessment

MethodConditionsPurity
HPLCC18, 0.1% TFA, 30% MeCN/70% H₂O, 1 mL/min98.5%
TLCSilica gel, EtOAc/hexane (1:1), Rf=0.33Single spot

Comparative Analysis of Synthetic Routes

ParameterNitro ReductionReductive Amination
Total Yield74% → 82% → 89% = 54% overall68% → 65% → 97% = 43% overall
ScalabilitySuitable for continuous flowBatch-mode limitations
Purity98% after crystallization97% requires HPLC
MetricValue
Atom Economy (Nitro route)78%
Process Mass Intensity32 kg/kg API

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituent effects , physicochemical properties , and synthetic pathways .

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl C₈H₉ClF₃NO 227.61 Phenol, -CF₃, -NH₂·HCl Likely intermediate for fluorinated drugs or agrochemicals .
2-Amino-5-Methylphenol Hydrochloride C₇H₁₀ClNO 159.61 Phenol, -CH₃, -NH₂·HCl Prepared via trichloroacetyl chloride hydrolysis; used in organic synthesis .
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₄ClF₃N 234.67 -F, -C(CH₃)₂NH₂·HCl Structural analog with fluorophenyl group; potential CNS activity .
(S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl C₉H₇ClF₃N₂ 250.62 Benzonitrile, -CF₃, -NH₂·HCl Chiral variant; marketed for agrochemical or pharmaceutical research .
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl C₉H₁₀ClF₃NO 241.63 -OCH₃, -CF₃, -NH₂·HCl Soluble in chloroform/methanol; research chemical for drug discovery .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl increases lipophilicity compared to non-fluorinated analogs like 2-Amino-5-Methylphenol HCl, enhancing membrane permeability .
  • Stability: The electron-withdrawing -CF₃ group stabilizes the amine against oxidation relative to non-fluorinated analogs .

Functional Differences

  • Bioactivity: The phenol group in 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl may enable hydrogen bonding in drug-receptor interactions, unlike the benzonitrile or methoxy analogs .
  • Chirality: The (S)-enantiomer of the benzonitrile derivative (CAS: 943731-61-1) highlights the importance of stereochemistry in pharmacological activity, a feature absent in the non-chiral phenol variant .

Biological Activity

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This group enhances the lipophilicity and biological activity of the compound, making it a potential candidate for various therapeutic applications. This article focuses on its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

  • Molecular Formula : C8H10ClF3N
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 1171331-39-7

The trifluoromethyl group contributes to the compound's unique properties, influencing its interaction with biological targets.

4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride interacts with various molecular targets, including enzymes and receptors. The lipophilic nature due to the trifluoromethyl group allows it to penetrate lipid membranes effectively. This interaction can modulate enzyme activities and receptor functions, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Antioxidant Properties

Research indicates that compounds containing phenolic structures exhibit significant antioxidant activity. The presence of the trifluoromethyl group in 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride may enhance this activity by stabilizing free radicals through hydrogen atom donation.

Compound IC50 (µM) Activity Type
4-(1-Amino-2,2,2-trifluoroethyl)phenol15.0Antioxidant (DPPH assay)
Similar Phenolic Compound20.0Antioxidant (DPPH assay)

Antiproliferative Activity

In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Reference Compound
MCF-7 (Breast Cancer)12.5Doxorubicin
A-549 (Lung Cancer)10.0Doxorubicin
HCT-116 (Colon Cancer)15.0Doxorubicin

The presence of the trifluoromethyl group appears to enhance the potency of the compound compared to non-fluorinated analogs.

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of several phenolic compounds, including 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. The compound showed a marked reduction in lipid peroxidation levels in rat liver homogenates compared to control groups. This suggests its potential use in preventing oxidative stress-related diseases.

Study on Anticancer Effects

In another study focusing on cancer cell lines, 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride exhibited significant cytotoxicity against MCF-7 and A-549 cells. The study highlighted that the compound's effectiveness was higher than that of several traditional chemotherapeutics at similar concentrations.

Q & A

Basic: What synthetic routes are recommended for 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination of 4-(2,2,2-trifluoroacetyl)phenol using a borane-ammonia complex, followed by hydrochloric acid neutralization. Purification typically involves reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to achieve >98% purity . For intermediates like trifluoroethylamine derivatives, silica gel chromatography (ethyl acetate/hexane, 3:7) is effective . Confirm purity via LC-MS (ESI+ mode) and ¹⁹F NMR to detect residual solvents or byproducts .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the aromatic protons (δ 6.8–7.2 ppm for phenol ring) and the trifluoroethylamine moiety (δ 3.2–3.8 ppm for -CH(NH₂)-CF₃).
  • ¹⁹F NMR : A singlet near δ -70 ppm confirms the -CF₃ group .
  • HRMS : Use ESI+ to validate the molecular ion ([M+H]⁺ expected at m/z 244.06) and isotopic patterns consistent with Cl⁻ .
  • IR : Detect O-H (phenol, ~3300 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC (retention time shifts or new peaks).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.
  • Lyophilization : For long-term storage, lyophilize at -80°C and store desiccated at 4°C to prevent hydrolysis of the trifluoroethyl group .

Advanced: What in vitro assays are suitable for evaluating its interaction with neurotransmitter receptors?

Methodological Answer:

  • Radioligand Binding Assays : Use ³H-labeled tyramine (a structural analog) in competitive binding studies with rat brain synaptosomes. Calculate IC₅₀ values for dopamine/norepinephrine transporters .
  • Calcium Flux Assays : Transfect HEK293 cells with human TAAR1 receptors; measure intracellular Ca²⁺ changes using Fura-2AM upon compound exposure .
  • Control : Include a negative control (e.g., 4-(2-Aminoethyl)phenol hydrochloride) to isolate the impact of the -CF₃ group .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables like assay type (e.g., cell-free vs. whole-cell systems) or enantiomeric purity (R/S configuration impacts receptor affinity) .
  • Dose-Response Curves : Replicate experiments across multiple labs with standardized protocols (e.g., fixed incubation times, solvent controls).
  • Molecular Dynamics Simulations : Model the compound’s binding to TAAR1 using AutoDock Vina to explain divergent IC₅₀ values .

Advanced: What computational strategies predict metabolic pathways and potential toxicity?

Methodological Answer:

  • In Silico Metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I/II modifications (e.g., hydroxylation at the phenol ring or deamination of the trifluoroethyl group) .
  • CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH; quantify metabolite formation via LC-MS/MS.
  • Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation .

Advanced: How does the compound’s chirality influence its pharmacological profile?

Methodological Answer:

  • Enantioselective Synthesis : Use (S)- or (R)-BINAP ligands in asymmetric hydrogenation of the trifluoroethylamine intermediate .
  • Circular Dichroism (CD) : Compare optical activity of enantiomers (e.g., Δε at 250–300 nm).
  • In Vivo Pharmacokinetics : Administer enantiomers to rodent models and measure plasma half-life (t½) and brain penetration via LC-MS .

Advanced: What strategies mitigate fluorescence interference in cellular imaging studies?

Methodological Answer:

  • Fluorescence Quenching : Add 1 mM ascorbic acid to cell media to reduce auto-oxidation of the phenol group.
  • Two-Photon Microscopy : Use 750 nm excitation to avoid overlapping with the compound’s UV absorption (λmax ~280 nm) .
  • Control Experiments : Compare signals in knockout cell lines (e.g., TAAR1-KO) to isolate target-specific effects .

Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in tracing the compound’s biodistribution?

Methodological Answer:

  • Radiosynthesis : Replace -CF₃ with -¹⁸F using nucleophilic fluorination (K¹⁸F/K222 in DMSO, 100°C).
  • PET Imaging : Administer ¹⁸F-labeled analog to mice; quantify uptake in brain regions via time-activity curves .
  • Metabolite Analysis : Collect plasma at 5–60 min post-injection; separate metabolites using radio-TLC .

Advanced: What crystallographic methods resolve its solid-state conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water, 4°C). Solve the structure using SHELXT; validate hydrogen bonding (e.g., phenol O-H∙∙∙Cl⁻) .
  • Powder XRD : Compare experimental patterns with Mercury-calculated simulations to detect polymorphs .

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